

## An In-depth Technical Guide to the Cellular Uptake Pathway of Pegunigalsidase-Alfa

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Pegunigalsidase-alfa |           |
| Cat. No.:            | B10832616            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Pegunigalsidase-alfa** (Elfabrio®) is a novel enzyme replacement therapy (ERT) for Fabry disease, a lysosomal storage disorder caused by deficient α-galactosidase A (α-Gal A) activity. A key differentiator of **pegunigalsidase-alfa** from other ERTs, such as agalsidase alfa and agalsidase beta, is its distinct cellular uptake mechanism. Produced in a plant cell expression system (Nicotiana tabacum), it possesses a unique glycosylation pattern devoid of mannose-6-phosphate (M6P) residues. Consequently, its entry into target cells is independent of the cation-independent mannose-6-phosphate receptor (CI-MPR), the primary portal for conventional ERTs. This guide provides a comprehensive overview of the current understanding of the **pegunigalsidase-alfa** cellular uptake pathway, summarizing the available data, proposing a putative mechanism, and outlining experimental approaches for its further elucidation.

# Introduction: A Paradigm Shift in Fabry Disease ERT Uptake

Fabry disease is characterized by the accumulation of globotriaosylceramide (Gb3) in various cells, leading to progressive multi-organ pathology. ERT aims to deliver functional  $\alpha$ -Gal A to the lysosomes of affected cells to catabolize the accumulated substrate. The efficiency of ERTs



is critically dependent on their ability to be internalized by target cells and trafficked to the lysosome.

**Pegunigalsidase-alfa** is a recombinant human  $\alpha$ -Gal A that is chemically modified by PEGylation, a process that increases its plasma half-life and stability.[1] Crucially, its production in plant cells results in a glycosylation profile that lacks the M6P moieties necessary for Cl-MPR-mediated endocytosis.[2][3] This necessitates an alternative cellular uptake pathway, the specifics of which are a subject of ongoing research.

# The M6P-Independent Cellular Uptake of Pegunigalsidase-Alfa

It is established that the cellular uptake of **pegunigalsidase-alfa** occurs via receptor-mediated endocytosis, a process by which cells internalize molecules by the inward budding of plasma membrane vesicles containing proteins with receptor sites specific to the molecules being internalized. However, the identity of the specific cell surface receptor(s) that bind to **pegunigalsidase-alfa** has not yet been definitively identified in publicly available literature.

### **Proposed General Mechanism**

Based on the principles of receptor-mediated endocytosis for other lysosomal enzymes that utilize M6P-independent pathways, a putative mechanism for **pegunigalsidase-alfa** can be proposed:

- Binding: **Pegunigalsidase-alfa** circulates in the bloodstream and binds to a specific, yet-to-be-identified, receptor on the surface of target cells, such as endothelial cells, podocytes, and cardiomyocytes.
- Internalization: Upon binding, the receptor-ligand complex is internalized into the cell through the formation of endocytic vesicles. This process is likely clathrin-mediated, though other endocytic pathways cannot be ruled out.
- Trafficking: The endocytic vesicle, now an early endosome, undergoes maturation. The internal pH of the endosome gradually decreases.
- Dissociation and Delivery: The acidic environment of the late endosome facilitates the dissociation of pegunigalsidase-alfa from its receptor. The receptor may be recycled back



to the cell surface.

- Lysosomal Fusion: The late endosome fuses with a lysosome, delivering the active pegunigalsidase-alfa to its site of action.
- Substrate Catabolism: Within the lysosome, pegunigalsidase-alfa catalyzes the hydrolysis
  of Gb3 and other glycosphingolipids.

### **Potential Candidate Receptors**

While the specific receptor for **pegunigalsidase-alfa** is unknown, other M6P-independent receptors for lysosomal enzymes offer potential avenues for investigation. These include:

- Sortilin: A multifunctional sorting receptor involved in the trafficking of various proteins, including some lysosomal enzymes.[4][5]
- Lysosomal Integral Membrane Protein 2 (LIMP-2/SCARB2): Responsible for the trafficking of β-glucocerebrosidase to the lysosome.[5]
- Megalin: A multi-ligand endocytic receptor expressed in various tissues, including the kidney proximal tubules.[4]
- Mannose Receptor: While distinct from the M6P receptor, this receptor recognizes terminal
  mannose residues on glycoproteins and could potentially play a role, although the
  glycosylation profile of pegunigalsidase-alfa would need to be compatible.

Further research is required to determine if any of these, or a novel receptor, are responsible for the uptake of **pegunigalsidase-alfa**.

### **Data Presentation**

Currently, there is a lack of quantitative data in the public domain regarding the binding affinity (e.g., Kd) of **pegunigalsidase-alfa** to its cellular receptor(s) and the kinetics of its uptake into different cell types. The available information allows for a comparative summary with other ERTs.



| Feature                   | Pegunigalsidase-Alfa                              | Agalsidase Alfa <i>l</i><br>Agalsidase Beta                      |
|---------------------------|---------------------------------------------------|------------------------------------------------------------------|
| Production System         | Plant cells (Nicotiana tabacum)                   | Mammalian cells (CHO, human fibrosarcoma)                        |
| Key Glycosylation Feature | Lacks Mannose-6-Phosphate (M6P)                   | Contains Mannose-6-<br>Phosphate (M6P)                           |
| Primary Uptake Pathway    | M6P-Independent Receptor-<br>Mediated Endocytosis | M6P-Dependent Receptor-<br>Mediated Endocytosis                  |
| Primary Receptor          | Unknown                                           | Cation-Independent Mannose-<br>6-Phosphate Receptor (CI-<br>MPR) |
| Plasma Half-life          | Significantly prolonged (~53-<br>121 hours)[6]    | Shorter (~1-2 hours)                                             |

Table 1: Comparative properties of **pegunigalsidase-alfa** and other enzyme replacement therapies for Fabry disease.

Visualizing the Pathways and Workflows
Proposed Cellular Uptake Pathway of PegunigalsidaseAlfa





Click to download full resolution via product page

Caption: Proposed M6P-independent cellular uptake pathway for pegunigalsidase-alfa.



## General Experimental Workflow for Receptor Identification



Click to download full resolution via product page

Caption: A general experimental workflow for identifying the cellular receptor of **pegunigalsidase-alfa**.



# Potential Experimental Protocols for Elucidating the Uptake Pathway

While specific protocols for **pegunigalsidase-alfa** are not publicly detailed, standard methodologies can be adapted to investigate its cellular uptake.

## In Vitro Enzyme Uptake Assay in Patient-Derived Fibroblasts

- Objective: To quantify the uptake of pegunigalsidase-alfa into target cells and to confirm its M6P-independence.
- Methodology:
  - Cell Culture: Culture human dermal fibroblasts from Fabry disease patients (lacking endogenous α-Gal A activity) in appropriate media.
  - Enzyme Incubation: Incubate the fibroblasts with varying concentrations of **pegunigalsidase-alfa** for different time points (e.g., 2, 4, 8, 24 hours).
  - Inhibition Control: In parallel, pre-incubate cells with a high concentration of M6P before adding pegunigalsidase-alfa to confirm the uptake is not inhibited. As a positive control for inhibition, parallel experiments with agalsidase beta could be performed.
  - Cell Lysis: After incubation, thoroughly wash the cells to remove non-internalized enzyme and lyse the cells to release intracellular contents.
  - Enzyme Activity Assay: Measure the intracellular  $\alpha$ -Gal A activity using a fluorometric assay with a synthetic substrate (e.g., 4-methylumbelliferyl- $\alpha$ -D-galactopyranoside).
  - Data Analysis: Normalize the enzyme activity to the total protein concentration in the cell lysate. Plot uptake over time and as a function of concentration to determine uptake kinetics.

# Receptor Identification using Affinity Chromatography and Mass Spectrometry



- Objective: To identify the protein(s) on the cell surface that bind to **pegunigalsidase-alfa**.
- Methodology:
  - Bait Preparation: Covalently couple pegunigalsidase-alfa to a solid support matrix (e.g., agarose beads).
  - Cell Lysate Preparation: Prepare a cell membrane protein extract from a relevant target cell line (e.g., human endothelial cells).
  - Affinity Chromatography: Incubate the membrane protein extract with the pegunigalsidase-alfa-coupled beads. Non-binding proteins are washed away.
  - Elution: Elute the proteins that have bound to the **pegunigalsidase-alfa**.
  - Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest. Excise the bands and subject them to in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  - Data Analysis: Analyze the mass spectrometry data to identify the proteins that specifically interact with pegunigalsidase-alfa.

### **Conclusion and Future Directions**

The cellular uptake of **pegunigalsidase-alfa** represents a significant departure from the established M6P-dependent pathway for other Fabry disease ERTs. Its M6P-independent, receptor-mediated endocytosis is a key feature that may have implications for its biodistribution and efficacy. While the precise receptor and the full details of the endocytic pathway remain to be elucidated in publicly accessible research, the current understanding provides a solid framework for further investigation.

#### Future research should focus on:

- Definitive identification of the cell surface receptor(s) for pegunigalsidase-alfa in various target cell types.
- Quantitative characterization of the binding affinity and kinetics between pegunigalsidasealfa and its receptor(s).



- Detailed mapping of the intracellular trafficking pathway following endocytosis.
- Understanding whether the PEGylation of the molecule influences receptor interaction and the subsequent endocytic process.

A complete understanding of the cellular uptake mechanism will not only enhance our knowledge of this novel therapeutic but also has the potential to inform the development of future ERTs with tailored cellular targeting capabilities.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative mechanisms for trafficking of lysosomal enzymes in mannose 6-phosphate receptor-deficient mice are cell type-specific PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor-mediated uptake of lysosomal enzymes PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannose 6-Phosphate Receptor and Sortilin Mediated Endocytosis of α-Galactosidase A in Kidney Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A shortcut to the lysosome: the mannose-6-phosphate-independent pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-density lipoprotein receptor-mediated endocytosis of PEGylated nanoparticles in rat brain endothelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Cellular Uptake Pathway of Pegunigalsidase-Alfa]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832616#pegunigalsidase-alfa-cellular-uptake-pathway]

### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com